molecular formula C8H9NO3 B12862233 3-Amino-2-hydroxy-5-methylbenzoic acid

3-Amino-2-hydroxy-5-methylbenzoic acid

Cat. No.: B12862233
M. Wt: 167.16 g/mol
InChI Key: HTXLCLCKNKNHEC-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring an amino group at the third position, a hydroxyl group at the second position, and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-hydroxy-5-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic substitution with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3-amino-2-oxo-5-methylbenzoic acid.

    Reduction: Formation of 3-amino-2-hydroxy-5-methylbenzylamine.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 3-Amino-2-hydroxy-5-methylbenzoic acid exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. A study reported Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL , indicating its potential as a candidate for developing new antimicrobial agents. This activity suggests that the compound could be explored further for therapeutic applications in treating bacterial infections .

Anti-inflammatory Properties

The compound has been shown to modulate specific signaling pathways involved in inflammation. It inhibits cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. This inhibition could lead to therapeutic applications in treating inflammatory diseases, making it a candidate for further pharmacological studies aimed at pain relief and inflammation management .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains indicated that this compound significantly inhibited the growth of certain bacteria, suggesting its utility in developing new antibiotics .
  • Inflammation and Pain Management : In vivo studies have shown that derivatives of this compound exhibit anti-nociceptive activity, reducing pain responses in animal models. These findings support the potential use of this compound or its derivatives in pain relief therapies .
  • Cell Signaling Pathways : The ability of this compound to influence cell signaling pathways related to inflammation has been documented, highlighting its role in modulating immune responses and suggesting further research into its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: Similar structure but lacks the hydroxyl group at the second position.

    3-Amino-2-methylbenzoic acid: Similar structure but lacks the hydroxyl group at the second position.

    2-Amino-5-methoxybenzoic acid: Similar structure but has a methoxy group instead of a hydroxyl group.

Uniqueness

3-Amino-2-hydroxy-5-methylbenzoic acid is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-amino-2-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C8H9NO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,9H2,1H3,(H,11,12)

InChI Key

HTXLCLCKNKNHEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)O)C(=O)O

Origin of Product

United States

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